Imidazole

Descripción

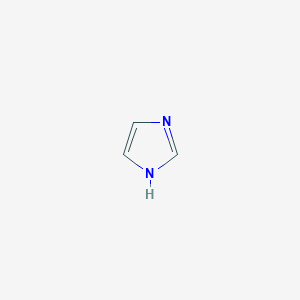

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | imidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Imidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82370-43-2, 227760-40-9, Array | |

| Record name | 1H-Imidazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82370-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227760-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2029616 | |

| Record name | Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H-Imidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

257 °C, 268 °C | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °C (293 °F) - closed cup, 145 °C c.c. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.35 | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |

| Record name | Imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |

CAS No. |

288-32-4 | |

| Record name | Imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GBN705NH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

89.52 °C, 90.5 °C, 89 °C | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Imidazole and Its Derivatives

Recent Advances in Regiocontrolled Imidazole Synthesis

Regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the diverse applications of these heterocycles, where the position of substituents on the this compound ring significantly impacts their properties rsc.orgajrconline.org. Recent efforts have emphasized methodologies that allow for precise control over the substitution patterns around the ring, often categorized by the number of bonds formed during the heterocycle construction rsc.org.

One approach involves the cyclization of amido-nitriles to form 2,4-disubstituted NH-imidazoles, a protocol reported to proceed via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization rsc.org. Another strategy involves combining a C2–N3 fragment with a N1–C4–C5 unit. For instance, benzimidates can react with 2H-azirines in the presence of zinc(II) chloride to yield trisubstituted NH-imidazoles rsc.org. Similarly, vinyl azides, converted in situ to 2H-azirines, react with cyanamide (B42294) to produce 2-aminoimidazoles rsc.org.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that involve the combination of three or more starting materials in a single pot to form complex products researchgate.netmdpi.com. These reactions offer significant advantages, including high atom economy, reduced reaction times, simplified purification, and the ability to rapidly generate diverse chemical libraries mdpi.com.

A prominent MCR in this compound synthesis is the van Leusen this compound synthesis (VL-3CR), a three-component reaction involving an aldehyde, an amine, and a substituted tosylmethyl isocyanide (TosMIC) reagent mdpi.comnih.gov. This method is particularly useful for preparing poly-substituted imidazoles and can be sequenced with subsequent cyclizations to form polycyclic this compound scaffolds nih.gov.

Other multicomponent approaches include:

The condensation of 1,2-dicarbonyl compounds (such as benzil), aldehydes, and ammonium (B1175870) acetate (B1210297) or primary amines to yield tri- and tetra-substituted this compound derivatives researchgate.netresearchgate.netnih.gov. This classical Debus-Radziszewski synthesis has been improved with various catalysts and conditions researchgate.netnih.gov.

Reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate to produce highly substituted this compound derivatives organic-chemistry.org.

A three-component condensation of an amine, an aldehyde, and an α-acidic isocyanide, which efficiently provides highly substituted 2-imidazolines, some of which can be oxidized to imidazoles mdpi.comacs.org.

A recent protocol for 2,4,5-triaryl and 1,2,4,5-tetraryl this compound compounds using a titanium-based solid silica-supported catalyst in the absence of a solvent researchgate.netnih.gov.

Table 1 summarizes some multicomponent reaction strategies for this compound synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Products | Yield Range | Citation |

| Van Leusen this compound Synthesis (VL-3CR) | Aldehyde, Amine, TosMIC | One-pot | Poly-substituted imidazoles | - | mdpi.comnih.gov |

| Debus-Radziszewski Synthesis (Modified) | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate/Amine | Various catalysts (e.g., Fe nanoparticles) | Tri- & Tetra-substituted imidazoles | 80-98.1% | researchgate.netnih.gov |

| α-Azido Chalcone MCR | α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted this compound derivatives | Excellent | organic-chemistry.org |

| Amine, Aldehyde, α-Acidic Isocyanide MCR | Amine, Aldehyde, α-Acidic Isocyanide | Silver(I) acetate (for less reactive isocyanides) | Highly substituted 2-imidazolines/imidazoles | Good | mdpi.comacs.org |

Metal-Catalyzed this compound Synthesis

Transition metal catalysis plays a crucial role in the efficient and regioselective synthesis of imidazoles and their derivatives by facilitating complex bond formations under mild conditions beilstein-journals.orgchim.it.

Notable advancements include:

Copper-catalyzed reactions: Copper salts have been extensively utilized. Examples include the copper-catalyzed oxidative diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles, often using oxygen as a co-oxidant organic-chemistry.orgchim.it. Copper-catalyzed [3+2] cycloaddition reactions provide multisubstituted imidazoles with high regioselectivity organic-chemistry.orgacs.org. Additionally, copper-catalyzed three-component reactions involving α,β-unsaturated ketoximes, paraformaldehyde, and amines yield imidazoles and dihydroimidazoles organic-chemistry.org.

Palladium-catalyzed reactions: Palladium catalysts enable tandem catalytic routes for preparing imidazoles from aryl iodides, imines, and carbon monoxide, involving catalytic carbonylation to form 1,3-dipoles that undergo spontaneous 1,3-dipolar cycloaddition researchgate.net.

Rhodium-catalyzed reactions: Rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles provide imidazoles via rhodium iminocarbenoid intermediates organic-chemistry.org. Rhodium catalysts have also been used for directed decarbonylative C2-H alkenylation of imidazoles researchgate.net.

Iron-catalyzed reactions: FeCl3/I2-catalyzed aerobic oxidative coupling of amidines and chalcones provides tetrasubstituted imidazoles with high regioselectivity and good functional group tolerance organic-chemistry.org. Iron nanoparticles have also been used as catalysts in multicomponent syntheses of this compound derivatives researchgate.net.

Zinc-catalyzed reactions: ZnCl2-catalyzed [3+2] cycloaddition reactions of benzimidates and 2H-azirines provide multisubstituted imidazoles under mild conditions organic-chemistry.org.

Silver-catalyzed reactions: Silver salts, such as AgOTf, have been shown to promote the cyclization of amidines and enynals to yield 1,2,4-triarylimidazoles chim.it. Silver(I) acetate can also promote multicomponent reactions between amines, aldehydes, and α-acidic isocyanides to form 2-imidazolines, which can then be oxidized to imidazoles acs.org.

Table 2 highlights specific metal-catalyzed reactions for this compound synthesis.

| Metal Catalyst | Reactants | Reaction Type | Products | Citation |

| Copper | Terminal alkynes, Amidines | Oxidative diamination, [3+2] cycloaddition | 1,2,4-Trisubstituted imidazoles | organic-chemistry.orgchim.itacs.org |

| Palladium | Aryl iodides, Imines, CO | Catalytic carbonylation, 1,3-dipolar cycloaddition | Aryl-substituted imidazoles | researchgate.net |

| Rhodium | 1-Sulfonyl triazoles, Nitriles | Rhodium iminocarbenoid intermediates | Imidazoles | organic-chemistry.org |

| Iron | Amidines, Chalcones | Aerobic oxidative coupling | Tetrasubstituted imidazoles | organic-chemistry.org |

| Zinc | Benzimidates, 2H-azirines | [3+2] cycloaddition | Multisubstituted imidazoles | organic-chemistry.org |

| Silver | Amidines, Enynals; Amines, Aldehydes, Isocyanides | Cyclization; Multicomponent reaction | 1,2,4-Triarylimidazoles; 2-Imidazolines | acs.orgchim.it |

Polymer-Supported Synthetic Approaches

Polymer-supported synthetic approaches offer significant advantages in organic synthesis, including simplified workup, ease of catalyst recovery and reuse, and the potential for continuous flow processes, aligning with green chemistry principles researchgate.netnih.govtubitak.gov.tr.

Utilization of Polymer-Supported Catalysts

Polymer-supported catalysts involve immobilizing catalytic species onto a polymer backbone, combining the benefits of homogeneous catalysis (high activity and selectivity) with heterogeneous catalysis (easy separation and reusability) nih.govtubitak.gov.trmdpi.com.

Recent examples in this compound synthesis include:

Polymer-supported oxidovanadium(IV) complexes: These complexes, immobilized on chloromethylated polystyrene, have been successfully used in one-pot multicomponent reactions for the synthesis of 2,4,5-trisubstituted this compound derivatives (e.g., lophine). These catalysts demonstrate high yields (up to 96%) in short reaction times (around 30 minutes) and can be reused for up to five cycles mdpi.com.

Titanium-based solid silica-supported catalysts (e.g., TiCl3-SiO2): Employed in solvent-free, one-pot multicomponent reactions for 2,4,5-triaryl and 1,2,4,5-tetraryl this compound compounds. These catalysts offer advantages such as recyclability, low cost, and high yields researchgate.netnih.gov.

Copper(I) oxide supported on silica (B1680970) (SiO2-Cu2O): Used as a heterogeneous solid-supported catalyst for the synthesis of 2,4,5-triaryl imidazoles, showing good to high yields and reusability for multiple cycles researchgate.netnih.gov.

Polymer-supported imidazoles: Copolymers containing this compound moieties have been shown to act as phase-transfer catalysts, accelerating reactions like the alkylation of active methylene (B1212753) compounds and the reduction of carbonyl compounds tandfonline.com.

Table 3 presents data on selected polymer-supported catalysts for this compound synthesis.

| Catalyst Type | Support Material | Reaction Type | Products | Yield (Max) | Reusability | Citation |

| Oxidovanadium(IV) complexes | Chloromethylated polystyrene | One-pot MCR (benzil, ammonium acetate, aldehydes) | 2,4,5-Trisubstituted imidazoles (e.g., lophine) | 96% | 5 cycles | mdpi.com |

| Titanium-based silica-supported (e.g., TiCl3-SiO2) | Silica | One-pot MCR (2,4,5-triaryl & 1,2,4,5-tetraryl this compound precursors) | 2,4,5-Triaryl & 1,2,4,5-tetraryl imidazoles | High | Recyclable | researchgate.netnih.gov |

| Copper(I) oxide on silica (SiO2-Cu2O) | Silica | Synthesis of 2,4,5-triaryl imidazoles | 2,4,5-Triaryl imidazoles | Good to high | 6 cycles | researchgate.netnih.gov |

Solid-Supported Synthesis Techniques

Solid-supported synthesis, often referred to as solid-phase synthesis, involves attaching reactants to an insoluble polymeric support, allowing for easy separation of reagents and byproducts at each step google.comnih.gov. This technique is particularly valuable for the combinatorial synthesis of diverse chemical libraries.

Applications in this compound synthesis include:

Solid-phase synthesis of polyamides containing this compound and pyrrole (B145914) carboxamides: This method allows for the preparation of milligram quantities of highly pure polyamides with high stepwise coupling yields (>99%) google.com.

Solid-supported synthesis of fused this compound rings: The van Leusen reaction has been employed on solid supports to assemble this compound precursors, followed by transition metal-catalyzed C-C bond frameworks to form fused this compound systems nih.govmdpi.com.

Directed solid-phase synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines: An efficient method involves reacting 2,4-dichloro-3-nitropyridine (B57353) with polymer-supported amines, followed by subsequent reactions and this compound ring closure with aldehydes. This strategy enables the preparation of trisubstituted derivatives with variable positioning of the pyridine (B92270) nitrogen atom nih.gov.

Parallel supported synthesis of polyamine-imidazole conjugates: This approach involves sequential alkylations on solid supports (e.g., SynPhase lanterns) to build diverse polyamine-imidazole conjugates acs.org.

Novel Cyclization and Annulation Protocols

Novel cyclization and annulation protocols are continuously being developed to construct the this compound ring and its fused systems with enhanced efficiency, regioselectivity, and functional group tolerance.

Examples of recent advancements include:

Cyclization of amido-nitriles: A protocol reported by Fang et al. involves the cyclization of amido-nitriles to form disubstituted imidazoles, proceeding via nickel-catalyzed addition to nitriles rsc.org.

Cyclization of 2H-azirines: Shi et al. used a Zn(II) chloride-catalyzed [3+2] cycloaddition of benzimidates with 2H-azirines to form trisubstituted NH-imidazoles rsc.org. Man et al. also used vinyl azides (converted to 2H-azirines in situ) reacting with cyanamide to form 2-aminoimidazoles rsc.org.

Base-catalyzed [3+2] cycloaddition: Nikolaenkova et al. reported the synthesis of 2-carboxylate substituted imidazoles from oxime-hydroxylamines via initial condensation, cyclization, and dehydrative aromatization rsc.org.

Cyclization of alkynes and nitrogen compounds: Transition metal-catalyzed and metal-free conditions have been explored for the synthesis of this compound derivatives from alkynes and nitrogen sources. Copper salts, for instance, promote the cyclization of alkynes and amidines chim.it.

Intramolecular cyclization/electrophilic substitution of urea (B33335) derivatives: Novel 4-(het)arylimidazolidin-2-ones have been obtained via acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, demonstrating excellent regioselectivity mdpi.com.

This compound-mediated cascade [2+2+2] annulation reactions: A novel process enables the diastereoselective synthesis of multiply substituted cyclohexanes in a one-pot reaction exlibrisgroup.com.

Annulation of nitrones with isocyanoacetates: A protocol for the synthesis of 1,5-disubstituted-imidazole-4-carboxylate esters has been developed via cycloaddition of α-isocyanoacetates with stable N-aryl-benzimidoyl chloride intermediates researchgate.net.

Annulation reactions involving tryptamine-derived isocyanides and hydrazonyl chlorides: These reactions can lead to the formation of multiple new chemical bonds and heterocycles in a single step researchgate.net.

Table 4 summarizes key cyclization and annulation protocols.

| Protocol Type | Key Reactants | Outcome | Citation |

| Cyclization of Amido-nitriles | Amido-nitriles | Disubstituted imidazoles | rsc.org |

| [3+2] Cycloaddition of 2H-Azirines | Benzimidates, 2H-Azirines | Trisubstituted NH-imidazoles | rsc.org |

| Base-catalyzed [3+2] Cycloaddition | Oxime-hydroxylamines | 2-Carboxylate substituted imidazoles | rsc.org |

| Cyclization of Alkynes and Nitrogen Compounds | Alkynes, Nitrogen compounds (e.g., amidines) | This compound derivatives | chim.it |

| Intramolecular Cyclization of Urea Derivatives | (2,2-Diethoxyethyl)ureas, C-nucleophiles | 4-(Het)arylimidazolidin-2-ones | mdpi.com |

| This compound-mediated [2+2+2] Annulation | Various (details not specified in source) | Multiply substituted cyclohexanes | exlibrisgroup.com |

| Annulation of Nitrones with Isocyanoacetates | Nitrones, Isocyanoacetates | 1,5-Disubstituted-imidazole-4-carboxylate esters | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. These approaches prioritize efficiency, reduced waste, and the use of benign reagents and conditions.

Sustainable Synthetic Methods

Sustainable synthetic methods for imidazoles often involve one-pot, multicomponent reactions (MCRs), which are highly atom-economical and reduce the need for intermediate purification steps, thereby minimizing waste generation wikidata.orgwikipedia.orgwikipedia.orgfishersci.benih.govuni.lu. A prominent green approach is the implementation of solvent-free conditions, often facilitated by techniques such as microwave irradiation or ultrasound irradiation wikidata.orgwikipedia.orgwikipedia.orgfishersci.benih.govuni.luwikipedia.orgwikipedia.orgnih.govciteab.comatamankimya.comwikipedia.orgnih.govfishersci.fiherts.ac.uknih.gov. These methods offer advantages such as high yields, simplified work-up procedures, and reduced environmental impact compared to traditional methods that often rely on large quantities of organic solvents wikipedia.orgnih.gov.

For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, yielding very good results wikidata.org. Similarly, an efficient and facile one-pot method for synthesizing this compound derivatives under solvent-free conditions has been developed, offering high yields, easy setup, and mild reaction conditions wikipedia.orgnih.gov. Microwave-assisted synthesis, also referred to as green chemistry in some contexts, has demonstrated superior yields (e.g., 90.90% for 2,3,5-triphenylthis compound) compared to conventional methods (69.60%) wikipedia.orgnih.gov. Ultrasound irradiation has also shown potential for more efficient and eco-friendly this compound synthesis, leading to excellent yields and short reaction times wikipedia.orgwikipedia.org.

The use of water as a green solvent is another significant advancement, offering an environmentally benign alternative to volatile organic compounds wikipedia.orgnih.govwikipedia.orgatamankimya.com. For example, the formation of this compound from glyoxal (B1671930) and ammonium salts in aqueous solutions at neutral pH can achieve high yields under optimal conditions by maintaining small glyoxal concentrations wikipedia.org. Furthermore, catalyst-free methods or the use of green, recyclable catalysts, such as various nanoparticles and organocatalysts, contribute significantly to the sustainability of this compound synthesis wikidata.orgwikipedia.orguni.luwikipedia.orgnih.govfishersci.fiherts.ac.uknih.govatamankimya.comfishersci.cafishersci.fiebricmall.comnih.gov.

Reduction of Derivatives in Synthetic Pathways

The reduction of derivatives in synthetic pathways for this compound primarily manifests through the adoption of multicomponent reactions (MCRs) and solvent-free conditions. MCRs inherently reduce the generation of byproducts and derivatives by combining multiple reactants in a single step to form the desired product, thereby minimizing the need for isolation and purification of intermediates wikidata.orgwikipedia.orgwikipedia.orgfishersci.benih.govuni.lu. This "one-pot" strategy directly translates to a reduction in chemical waste associated with intermediate handling and purification steps, which are common in multi-step syntheses.

Development of Environmentally Benign Solvents and Auxiliaries

The shift towards environmentally benign solvents and auxiliaries is a cornerstone of green this compound synthesis. Solvent-free conditions are widely employed, offering a direct route to reducing the environmental footprint by eliminating volatile organic compound (VOC) emissions and solvent waste wikidata.orgwikipedia.orgnih.govciteab.comatamankimya.comnih.govfishersci.fiherts.ac.uk.

Beyond solvent-free approaches, water has emerged as an ideal green solvent due to its non-toxicity, abundance, and cost-effectiveness wikipedia.orgnih.govwikipedia.orgatamankimya.com. Glycerol (B35011), a biodegradable and non-toxic byproduct of biodiesel production, is also utilized as a green solvent for catalyst-free synthesis of this compound derivatives, demonstrating comparable or superior yields to conventional media fishersci.ca. Deep eutectic solvents (DESs) and ionic liquids (ILs) represent other promising classes of green solvents, offering unique properties that can facilitate reactions under milder conditions and enable catalyst recycling atamankimya.comwikipedia.orgnih.gov.

The development and application of green catalysts are crucial auxiliaries in sustainable this compound synthesis. Various nanoparticles, such as Fe₃O₄ nanoparticles, Cr₂O₃ nanoparticles, ZnO nanorods, and graphene oxide modified catalysts, have been successfully employed wikipedia.orguni.luwikipedia.orgnih.govfishersci.fiherts.ac.uknih.govatamankimya.comfishersci.fiebricmall.comnih.gov. These nanocatalysts often exhibit high catalytic activity, reusability, and easy separation (e.g., magnetic separation for Fe₃O₄ nanoparticles), further contributing to the environmental friendliness and economic viability of the synthetic processes nih.govfishersci.fiherts.ac.ukfishersci.fiebricmall.com. Organocatalysts, which are metal-free and often derived from renewable resources, also play a significant role in promoting green this compound synthesis wikipedia.orgnih.gov.

Table 1: Comparison of Green Synthetic Methods for this compound Derivatives

| Method/Condition | Key Features | Advantages | Examples/Yields | References |

| Solvent-Free Multicomponent Reaction | One-pot, no organic solvent | High yields, easy setup, mild conditions, reduced waste | 1,2,4-trisubstituted 1H-imidazoles in good yields; this compound derivatives with high yields | wikidata.orgwikipedia.orgnih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time | High yields, energy efficient, often solvent-free | 2,3,5-triphenylthis compound (90.90% yield); Polysubstituted imidazoles | wikipedia.orgwikipedia.orgnih.govatamankimya.com |

| Ultrasound Irradiation | Enhanced mass transfer, reduced reaction time | Efficient, eco-friendly, sustainable | 1,2,4,5-tetrasubstituted imidazoles (91-97% yield); Trisubstituted imidazoles | wikipedia.orgwikipedia.org |

| Water as Solvent | Non-toxic, abundant, cost-effective | Environmentally benign, high yields possible | This compound from glyoxal and ammonium salts (yields > 10% for [G]₀ < 0.1 M) | wikipedia.org |

| Glycerol as Solvent | Non-toxic, recyclable, biodegradable | Green alternative, comparable/better yields | 2,4,5-triaryl and 1,2,4,5-tetraaryl this compound derivatives | fishersci.ca |

| Nanocatalysis (e.g., Fe₃O₄ NPs) | Reusable, easy separation (magnetic) | High reactivity, short reaction times, eco-friendly | This compound derivatives (high yields); 4,5-diphenyl-1H-imidazole derivatives | fishersci.fiherts.ac.ukfishersci.fi |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the intricate reaction mechanisms involved in this compound synthesis is crucial for optimizing existing methods and developing novel, more efficient pathways. Mechanistic studies provide insights into the role of catalysts and the interplay of nucleophilic and electrophilic pathways.

Mechanistic Insights into Catalyst Role

Catalysts play a pivotal role in this compound synthesis by accelerating reaction rates, enhancing selectivity, and often enabling reactions under milder conditions atamankimya.comnih.gov. Their function typically involves activating reactants, stabilizing transition states, or providing alternative reaction pathways with lower activation energies. For instance, in the synthesis of substituted imidazoles, Lewis acids, such as iron in ZnFe₂O₄ nanoparticles, can activate carbonyl groups, making them more susceptible to nucleophilic attack by amines atamankimya.com. Copper catalysts, like CuI, facilitate multicomponent reactions involving benzoin (B196080) or benzil, aldehydes, and ammonium acetate, with proposed mechanisms involving intermediate condensation and tautomerization steps fishersci.ca.

Some synthetic protocols for this compound derivatives can even proceed under catalyst-free conditions, indicating inherent reactivity or the self-catalytic nature of certain intermediates uni.luatamankimya.comfishersci.ca. Interestingly, this compound itself can act as a nucleophilic catalyst in certain coupling reactions, leading to more reactive cationic species. This autocatalytic behavior highlights the complex roles that even the product molecule can play in the reaction mechanism fishersci.it. Nanocatalysts, such as Fe₃O₄@C@PrNHSO₃H nanoparticles, have been shown to be effective and reusable, with density functional theory (DFT) calculations confirming proposed mechanisms involving the formation of iminoethanone and imines, followed by ring formation and rearrangement fishersci.fi.

Understanding Nucleophilic and Electrophilic Pathways

The formation of the this compound ring system often involves a series of nucleophilic and electrophilic interactions. A classic example is the Debus-Radziszewski this compound synthesis, a multicomponent reaction typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine ontosight.ainih.gov. While the exact mechanism can vary depending on the specific reactants and conditions, it generally proceeds through condensation steps.

A common initial step involves the nucleophilic attack of ammonia or a primary amine on the carbonyl group of an aldehyde or dicarbonyl compound, leading to the formation of imine or diimine intermediates atamankimya.comwikipedia.orgfishersci.cafishersci.co.ukfishersci.semetabolomicsworkbench.org. For instance, in the reaction of glyoxal with ammonia or ammonium salts, aqueous-phase ammonia acts as a nucleophile, attacking the carbonyl group of glyoxal to form a diimine, which then undergoes further condensation to yield this compound wikipedia.orgfishersci.se.

Subsequent steps often involve intramolecular cyclization, where another nucleophilic attack forms the heterocyclic ring. This is typically followed by dehydration and aromatization to establish the stable this compound ring atamankimya.comfishersci.cafishersci.co.ukmetabolomicsworkbench.org. In some cases, the mechanism might involve the initial formation of a related heterocycle, such as an oxazole, followed by a nucleophilic attack (e.g., by ammonia), ring opening, and subsequent rearrangement and dehydration to form the this compound fishersci.co.uk.

Electrophilic pathways also play a role, particularly in metal-catalyzed syntheses. For example, gold-catalyzed reactions can involve highly electrophilic α-imino gold carbene intermediates that react with weakly nucleophilic species to form the this compound ring through cycloaddition reactions wikidata.org. The interplay between these nucleophilic and electrophilic steps is crucial for the efficient and regioselective formation of diverse this compound derivatives.

Theoretical and Computational Chemistry of Imidazole

Quantum Chemical Studies of Imidazole Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. These studies elucidate the distribution of electrons within the molecule, which governs its chemical behavior. By combining techniques like soft X-ray spectroscopy with theoretical calculations, researchers can characterize aspects such as proton sharing in this compound complexes. diva-portal.org Time-dependent density functional theory (TDDFT) calculations have supported these experimental findings, assigning spectral signatures to the sharing of an excess proton between two this compound molecules. diva-portal.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to this compound and its derivatives. nih.govresearchgate.net DFT calculations, particularly using the B3LYP functional, have been effective in predicting absorption data and understanding photoinduced processes like Excited State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In such processes, it has been observed that the intramolecular hydrogen bond is strengthened in the excited state, which supports the occurrence of ESIPT. nih.gov

DFT has also been employed to study the deprotonation and binding mechanism of this compound on gold electrodes in aqueous environments. acs.org These calculations show that the deprotonation of an this compound molecule adsorbed on a gold surface is an exothermic reaction with a low energy barrier of approximately 0.2 eV. acs.org Furthermore, DFT has been used to investigate the geometry and quantum parameters of oxidovanadium(IV) complexes with this compound-based drug molecules, confirming their square pyramid geometry. mdpi.com In atmospheric chemistry, DFT calculations at the M06-2X/aug-cc-pVTZ level of theory have been used to investigate the atmospheric oxidation mechanism of this compound initiated by hydroxyl radicals. rsc.org

Table 1: Applications of Density Functional Theory (DFT) in this compound Research

| Area of Study | DFT Functional/Method | Key Findings | Reference(s) |

|---|---|---|---|

| Proton Transfer | B3LYP, TDDFT | Intramolecular hydrogen bond strengthens in the excited state, favoring ESIPT. | nih.govresearchgate.net |

| Surface Chemistry | DFT with PCM | Deprotonation on a gold surface is exothermic with a ~0.2 eV energy barrier. | acs.org |

| Coordination Chemistry | B3LYP | Confirmed square pyramid geometry for oxidovanadium(IV)-imidazole complexes. | mdpi.com |

| Atmospheric Chemistry | M06-2X/aug-cc-pVTZ | Investigated OH-addition and H-abstraction pathways in atmospheric oxidation. | rsc.org |

| Photoreactivity | DFT | Determined the hydrated structure of this compound-2-carboxaldehyde and its excited triplet state. | nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.comutexas.edu The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests high chemical reactivity. irjweb.com

For this compound, theoretical studies have determined that its aromatic stability, combined with a relatively low HOMO energy and high LUMO energy, makes it a less suitable diene for cycloaddition reactions due to inefficient molecular orbital overlap. ukim.mk In studies of this compound derivatives, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant stability. irjweb.com Analysis of various this compound derivatives has shown that the energy gap decreases in the order of this compound (IM) > 2-methylthis compound (B133640) (MIM) > 2-benzylthis compound (BIM), suggesting that the transfer of electrons becomes easier from IM to BIM. researchgate.net This trend in the HOMO-LUMO gap helps explain the charge transfer interactions within the molecule and its potential bioactivity. irjweb.com The HOMO-LUMO gaps for this compound and imidazolium (B1220033) in aqueous solution have also been derived from resonant inelastic soft X-ray scattering (RIXS) spectra. rsc.org

Table 2: Frontier Orbital Energies of this compound Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

Data calculated at the B3LYP/6-311G(d,p) level of theory. irjweb.com

The interaction of low-energy electrons with this compound has been investigated using theoretical methods like the UK molecular R-matrix method. researchgate.netacs.org These studies are important for understanding electron-induced biochemical processes. acs.org Calculations have confirmed the existence of two well-known π* shape resonances, which are temporary negative ions formed when an incident electron is captured in a vacant π* molecular orbital. researchgate.netacs.org

In addition to the π* resonances, a σ* shape resonance has also been identified. researchgate.net The calculations, performed using static exchange plus polarization (SEP) models, show better agreement with experimental data than previous theoretical work. researchgate.netacs.org These studies provide comprehensive data on various scattering cross sections, including total, inelastic, dissociative electron attachment (DEA), excitation, and ionization cross sections for the first time. researchgate.netacs.org The presence of π* resonances appears to be a general feature for five-membered heterocyclic compounds. acs.org

Table 3: Calculated Electron Resonances in this compound

| Resonance Type | Energy (eV) | Description | Reference(s) |

|---|---|---|---|

| σ* Resonance | 2.5 | Attributed to Feshbach resonance. | researchgate.net |

| π* Shape Resonances | Not specified | Two well-known resonances confirmed by R-matrix calculations. | researchgate.netacs.org |

Molecular Dynamics Simulations and Reactivity Prediction

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and interactions of this compound in various environments. nih.govnih.gov MD simulations of concentrated aqueous solutions of β-d-glucopyranose and this compound revealed a weak stacking interaction between the two molecules, with an energy of about 0.25 kcal/mol per pair. nih.gov The simulations also showed considerable self-association of this compound into dimers and trimers, with binding energies of approximately 0.4 kcal/mol per pair, as well as significant non-stacked interactions through hydrogen bonding. nih.gov

In the context of drug design, MD simulations have been used to analyze the stability and conformational changes of protein-ligand complexes involving this compound derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov These simulations, often running for durations like 100 ns, help confirm the stability of the complex and reveal stable binding patterns. tandfonline.com Ab initio Car-Parrinello molecular dynamics has also been used to simulate the structure and dynamics of ionic liquids like 1-butyl-3-methylimidazolium iodide, showing that the anion has strong interactions with the C-H groups of the imidazolium ring. aip.org

Theoretical Investigations of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of reactions involving this compound. nih.gov Quantum chemical calculations have been extensively used to investigate the atmospheric oxidation of this compound by radicals such as hydroxyl (OH), nitrate (B79036) (NO₃), and ozone (O₃). rsc.orgrsc.orgacs.org

Studies on the reaction with OH radicals show that the oxidation can proceed through two main pathways: OH-addition and H-abstraction. rsc.orgacs.org Theoretical calculations indicate that OH addition to the carbon atoms of the this compound ring is significantly faster than H-abstraction. rsc.org The reaction is preferentially initiated via OH-addition to the C5 position. rsc.org Similarly, the reaction with the NO₃ radical can occur via addition or hydrogen abstraction, with abstraction from the N-H group having the lowest energy barrier. acs.org For ozone, the reaction proceeds via a Criegee-type mechanism involving O₃ addition to a double bond. acs.org

The determination of activation energies and the characterization of transition states are critical for understanding reaction kinetics and selectivity. For the atmospheric oxidation of this compound by OH radicals, quantum chemistry calculations at the M06-2X/aug-cc-pVTZ level have been used to compute reaction energies and energy barriers. rsc.org

The OH-addition pathways involve the formation of prereactive intermediates, and the transition states for these additions have been located. rsc.org For H-abstraction pathways, the transition state for removing a hydrogen atom from the C5 position (TS5) is the lowest in energy, at 5.86 kcal/mol above the isolated reactants. rsc.org In contrast, the transition states for abstraction from C4 (TS4) and C2 (TS6) are higher, at 6.08 and 7.61 kcal/mol, respectively. rsc.org DFT calculations on the deprotonation of this compound on a gold surface found an energy barrier of about 0.2 eV for the proton transfer process. acs.org Theoretical studies on the Diels-Alder reaction between this compound tautomers and ethylene (B1197577) also involved the generation of transition structures and the evaluation of activation energies to predict reactivity. ukim.mk

Table 4: Calculated Activation Energies for this compound Reactions

| Reaction | Pathway | Activation Energy / Energy Barrier | Reference(s) |

|---|---|---|---|

| This compound + OH | H-abstraction from C5 | 5.86 kcal/mol | rsc.org |

| This compound + OH | H-abstraction from C4 | 6.08 kcal/mol | rsc.org |

| This compound + OH | H-abstraction from C2 | 7.61 kcal/mol | rsc.org |

| This compound + NO₃ | H-abstraction from N-H | 0.37 kcal/mol | acs.org |

| This compound + NO₃ | NO₃-addition | 2.25–3.27 kcal/mol | acs.org |

| This compound + O₃ | O₃-addition (C4=C5) | 11.23 kcal/mol | acs.org |

| This compound on Au(111) | Deprotonation | ~0.2 eV | acs.org |

Potential Energy Surface Calculations

Potential Energy Surface (PES) calculations are fundamental in computational chemistry for understanding the geometry and vibrational dynamics of molecules. The PES represents the energy of a molecule as a function of its geometry, and its calculation is a computationally intensive task, particularly for polyatomic systems. For this compound and its complexes, PES calculations provide insights into intermolecular interactions and the dynamics of molecular motion.

A study on the this compound cation (ImH+) complexed with a helium atom (He) involved the computation of the PES to understand the movement of the helium atom around the this compound monomer. The PES was calculated at the DLPNO-CCSD(T)/def2-SVPD level of theory. desy.de To accurately model the system, geometry optimizations were first performed at several levels of theory, as detailed in the table below. desy.de

| Method | Basis Set |

|---|---|

| B3LYP-D3 | def2-SVPD |

| B3LYP-D3 | def2-TZVPP |

| MP2(full) | def2-SVPD |

Following the geometry optimization at the B3LYP-D3/def2-TZVPP level, single-point energy calculations were performed to refine the energy values. desy.de The subsequent solution of the 3D Schrödinger equation for the motion of the helium atom on this surface revealed that in the lowest vibrational states, the helium atom is localized in a conformation where it interacts with the π-system of the this compound ring (ImH+…He(π)). desy.de Such calculations are crucial for interpreting experimental results, like vibrational predissociation spectroscopy, and understanding non-covalent interactions.

The accuracy of theoretical spectra is highly dependent on the quality of the underlying PES. nih.gov For molecules of moderate size, like this compound derivatives, the n-mode expansion of the PES is a viable strategy to make these calculations computationally feasible. nih.gov This method decomposes the full-dimensional PES into a sum of lower-dimensional terms, which significantly reduces the computational cost while maintaining a high degree of accuracy. nih.gov Another related concept is the molecular electrostatic potential (MEP) surface, which helps in identifying the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. For instance, the MEP surface of this compound-2-carboxaldehyde has been used to illustrate its electrophilic and nucleophilic regions. researchgate.net

Quantitative Structure-Property Relationships (QSPR) in this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. nih.gov These models are extensively used in drug design and materials science to forecast the physicochemical and biological properties of new molecules, thereby reducing the need for extensive experimental synthesis and testing. nih.govnih.gov For this compound derivatives, which form the structural basis for a wide array of biologically active compounds, QSPR studies have been instrumental in predicting various properties, from thermodynamic characteristics to biological activities. researchgate.net

One study focused on developing QSPR models to predict quantum chemical properties, specifically the entropy (S) and standard enthalpy of formation (ΔHf), for a set of 84 this compound derivatives. researchgate.net The molecular structures were optimized at the DFT-B3LYP/6-311G* level of theory. researchgate.net The study employed two modeling techniques: genetic algorithm–multiple linear regression (GA-MLR) and back-propagation–artificial neural network (BP-ANN). The results indicated that the BP-ANN model was superior for predicting entropy, while the GA-MLR model showed a good linear correlation for the enthalpy of formation. researchgate.net

Another significant application of QSPR is in predicting the biological activity of this compound derivatives. A Quantitative Structure-Activity Relationship (QSAR, a subset of QSPR) study was conducted on 265 this compound derivatives to correlate their structural properties with their antifungal activity against Candida albicans and Rhodotorula glutinis. nih.gov The resulting models showed significant statistical correlation, with correlation coefficients (R) of 0.800 and 0.820, respectively. The study found that antifungal activity was related to parameters describing size, bulkiness, and polar and lipophilic interactions. nih.gov The lipophilicity, expressed as the n-octanol/water partition coefficient (ClogP), was identified as a key factor. nih.gov

Similarly, QSAR models have been developed for 51 this compound derivatives that act as P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer therapy. mui.ac.ir This study utilized both linear methods, like multiple linear regression (MLR), and non-linear methods, such as artificial neural networks (ANN) and support vector machines (SVM). The ANN model was found to be the most effective, yielding a mean square error (MSE) of 0.075. mui.ac.ir

The table below summarizes the findings from various QSPR/QSAR studies on this compound derivatives, highlighting the predicted properties, methodologies, and statistical significance of the models.

| Predicted Property | Number of Derivatives | Modeling Methods | Key Findings / Statistical Measures | Reference |

|---|---|---|---|---|

| Antifungal Activity | 265 | QSAR | Correlation coefficients (R) of 0.800 (vs. C. albicans) and 0.820 (vs. R. glutinis). Activity depends on size, bulkiness, and lipophilicity. | nih.gov |

| Entropy (S) and Enthalpy of Formation (ΔHf) | 84 | GA-MLR, BP-ANN | BP-ANN model was superior for predicting entropy. GA-MLR showed good linearity for ΔHf. | researchgate.net |

| P-glycoprotein Inhibition | 51 | MLR, ANN, SVM | The ANN model performed best with a Mean Square Error (MSE) of 0.075. | mui.ac.ir |

These studies demonstrate the power of QSPR models in efficiently predicting the properties of new this compound derivatives, guiding the design of compounds with desired characteristics. researchgate.net

Advanced Imidazole Reactivity and Reaction Mechanisms

Mechanistic Studies of Imidazole-Catalyzed Reactions

This compound and its derivatives are renowned for their catalytic activity in a variety of chemical transformations. This catalytic prowess stems from the unique electronic properties of the this compound ring, particularly the availability of a lone pair of electrons on the sp²-hybridized nitrogen atom.

The nitrogen atoms of the this compound ring are key to its function as a nucleophilic catalyst. The pyridine-like nitrogen (N-3), with its available lone pair of electrons, readily acts as a nucleophile, initiating catalytic cycles. mdpi.com In neutral this compound, this unsubstituted nitrogen is the primary nucleophilic center. mdpi.com This nucleophilicity is harnessed in numerous organic reactions, including ester hydrolysis and acylation reactions. nih.gov

The general mechanism for nucleophilic catalysis by this compound, for instance in ester hydrolysis, involves the initial attack of the this compound nitrogen on the electrophilic carbonyl carbon of the ester. This step forms a highly reactive N-acylimidazolium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by water than the original ester. Consequently, it is rapidly hydrolyzed, regenerating the this compound catalyst and releasing the carboxylic acid and alcohol products. nih.gov

A notable example is the use of N-methylthis compound as a highly efficient catalyst for the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds. researchgate.net In the 1,1'-thiocarbonyldithis compound (B131065) (TCDI)-mediated coupling of aniline, this compound has been observed to act as an autocatalyst. The proposed mechanism suggests that this compound functions as a nucleophilic catalyst, attacking the TCDI to form a more reactive cationic intermediate, which then readily reacts with the aniline. acs.org

Table 1: Examples of this compound-Based Nucleophilic Catalysts and Their Applications

| Catalyst | Reaction Type | Role of this compound |

| This compound | Ester Hydrolysis | Attacks the ester carbonyl to form a reactive N-acylimidazolium intermediate. nih.gov |

| This compound | TCDI-mediated couplings | Acts as an autocatalyst by forming a more reactive cationic TCDI species. acs.org |

| N-methylthis compound | Aza-Michael Addition | Promotes the addition of N-heterocycles to α,β-unsaturated carbonyls. researchgate.net |

| 2-Methylthis compound (B133640) | Epoxy Ring-Opening | The nitrogen atom nucleophilically attacks the epoxide ring. nih.gov |

This compound plays a crucial role as a catalyst in various ring-opening reactions, particularly with strained ring systems like epoxides. The mechanism of the 2-methylthis compound-catalyzed ring-opening of epoxides with phenols has been investigated using density functional theory (DFT). The reaction is initiated by the nucleophilic attack of the nitrogen atom of the this compound on a carbon atom of the epoxide ring. nih.gov This attack leads to the opening of the epoxide ring and the formation of an imidazolyl-substituted alcohol intermediate.

In epoxy-imidazole curing systems, the active species is often the this compound anion. This anion is a potent nucleophile that attacks the epoxide ring, leading to its opening with a low activation free energy, which allows the polymerization reaction to proceed efficiently. nih.gov

The this compound ring itself, as part of a larger molecular structure like a purine (B94841), can also undergo ring-opening. For example, the alkaline-induced opening of the this compound ring in 7-methylguanosine (B147621) proceeds through the formation of a transient intermediate, which then leads to a more stable pyrimidine (B1678525) derivative. researchgate.net This type of reaction is significant in understanding the degradation pathways of nucleic acids. acs.org

Electrophilic and Nucleophilic Attack Patterns on the this compound Ring

The this compound ring is an electron-rich aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: this compound is highly susceptible to electrophilic aromatic substitution, more so than other five-membered aromatic heterocycles like pyrazole (B372694) or furan. nih.govntnu.no The preferred sites for electrophilic attack are the C-4 and C-5 positions. nih.govacs.orgntnu.no Attack at the C-2 position is significantly less favorable. This regioselectivity is explained by the stability of the resulting cationic intermediate (arenium ion). Attack at C-4 or C-5 allows the positive charge to be delocalized over the N-1 and C-2 atoms without placing a positive charge on the already electron-deficient N-3 atom. Conversely, attack at C-2 forces a canonical resonance form where the N-3 nitrogen bears a positive charge, which is a highly unfavorable electronic arrangement. nih.govntnu.noresearchgate.net However, if the C-4 and C-5 positions are blocked by substituents, electrophilic substitution can be directed to the C-2 position. researchgate.net The presence of electron-releasing groups on the ring further activates it towards electrophilic attack, typically favoring substitution at the C-5 position. nih.gov

Nucleophilic Attack: In contrast to its high reactivity with electrophiles, the this compound ring is generally resistant to nucleophilic substitution. acs.orgntnu.no This is due to the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. Nucleophilic substitution is typically only feasible if the ring is substituted with one or more strong electron-withdrawing groups. acs.orgntnu.no When nucleophilic substitution does occur, the C-2 position is the most susceptible to attack. acs.orgnih.govacs.org This is because the C-2 carbon is positioned between two electron-withdrawing nitrogen atoms, making it the most electron-deficient carbon in the ring. For instance, 2-haloimidazoles can undergo nucleophilic substitution reactions where the halide is displaced by a nucleophile. acs.org Furthermore, protonation of the this compound ring enhances its electrophilicity, making the C-4 and C-5 positions more susceptible to nucleophilic attack. aip.org

Table 2: Regioselectivity of Attack on the this compound Ring

| Type of Attack | Preferred Position(s) | Rationale |

| Electrophilic | C-4 and C-5 | Formation of a more stable cationic intermediate; avoids placing a positive charge on N-3. nih.govntnu.noresearchgate.net |

| Nucleophilic | C-2 | C-2 is the most electron-deficient carbon, being situated between two nitrogen atoms. acs.orgnih.govacs.org |

Isomerization and Tautomerism Studies

A defining characteristic of the this compound ring is its ability to exist as two equivalent tautomers. This phenomenon, known as annular tautomerism, involves the migration of a proton between the two ring nitrogen atoms (N-1 and N-3). acs.orgacs.org For the parent this compound, these two forms are indistinguishable.

However, for asymmetrically substituted imidazoles, such as 4-methylthis compound (B133652), the tautomeric equilibrium results in two distinct isomers: 4-methylthis compound and 5-methylthis compound. These isomers are in rapid equilibrium, and it is often more accurate to refer to the compound as 4(5)-methylthis compound. acs.org

The position of this equilibrium is highly dependent on the nature of the substituent. For example, in the case of 4(5)-nitrothis compound, the equilibrium strongly favors the 4-nitro tautomer, with a reported tautomer ratio of approximately 400:1. acs.org

Computational studies using DFT have explored the stability of different tautomeric forms, including the non-aromatic 2H-imidazole tautomer. These studies confirm that the aromatic 1H-imidazole is significantly more stable than its non-aromatic counterpart. nih.gov Interestingly, this stability can be inverted by substitution with highly electronegative groups like -OH or -F at the nitrogen or carbon positions. nih.gov

The specific tautomeric state of an this compound derivative can be experimentally determined using techniques like ¹³C NMR spectroscopy. researchgate.net Furthermore, studies on the this compound ring within the amino acid histidine have utilized ¹H-NMR to elucidate the microscopic pK values and molar ratios of the different tautomers, which is crucial for understanding its role in enzyme catalysis. nih.gov Research has also shown that changes in both tautomeric state and pH can induce significant conformational switches in peptides containing this compound residues. researchgate.net

Degradation Mechanisms of this compound Compounds

The stability of the this compound ring is a critical factor in its various applications. Understanding its degradation pathways under different environmental stressors is essential.

Thermal Degradation: this compound and its simple alkylated derivatives generally exhibit high thermal stability. acs.orgntnu.no Studies on this compound-based ionic liquids indicate thermal stability in the 200–400 °C range. acs.org The thermal decomposition of polymers like poly(N-vinylthis compound) primarily occurs at even higher temperatures (340–500 °C), yielding 1H-imidazole and 1-vinylthis compound (B27976) as the main products. acs.org The thermal degradation of this compound itself can be complex, potentially involving a reversion to its synthetic precursors, which may then degrade further. ntnu.no

Oxidative Degradation: The this compound ring's susceptibility to oxidation is influenced by its substitution pattern. Unsubstituted this compound is relatively resistant to oxidation. ntnu.no However, the introduction of alkyl groups, particularly multiple alkyl substituents, decreases its oxidative stability. acs.orgntnu.no This is because electron-rich, polyalkylated imidazoles are more prone to oxidation, and the alkyl groups themselves provide additional sites for oxidative attack. ntnu.no

The primary mechanism for oxidative degradation in aqueous environments often involves attack by hydroxyl radicals (·OH). nih.gov The final degradation products of alkylated imidazoles are typically acids and amides. The proposed pathway for 2-methylthis compound degradation, for example, is initiated by oxidation on the ring to form a lactam, which subsequently undergoes ring-opening. ntnu.no